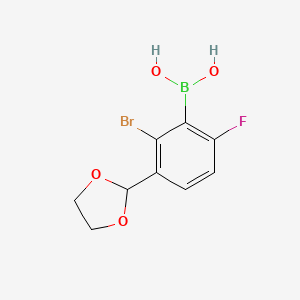

2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid

Description

2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid is a boronic acid derivative with a phenyl ring substituted at positions 2 (bromo), 3 (1,3-dioxolane ring), and 6 (fluoro). This compound is structurally significant due to:

- Boronic acid functionality: Enables Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science.

- Dioxolane ring: Acts as a protecting group for ketones or aldehydes, enhancing solubility and stability during synthesis.

- Halogen substituents: Bromo and fluoro groups influence electronic properties and regioselectivity in reactions.

Properties

IUPAC Name |

[2-bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BBrFO4/c11-8-5(9-15-3-4-16-9)1-2-6(12)7(8)10(13)14/h1-2,9,13-14H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAPJGFZOXKBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)C2OCCO2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BBrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halodeboronation-Inspired Boronic Acid Synthesis

A foundational approach derives from halodeboronation chemistry, where aryl boronic acids are converted to aryl halides. Reverse-engineering this process, the target compound can be synthesized via boronation of a pre-functionalized aryl bromide. For example, 2-bromo-3-fluorophenylboronic acid is synthesized by treating 2-cyano-6-fluorophenylboronic acid with 1,3-dihalo-5,5-dimethylhydantoin and sodium methoxide (NaOMe), achieving yields exceeding 80%. Adapting this method, the dioxolane group is introduced through ketal protection of a ketone intermediate prior to boronation.

Key steps include:

Multi-Step Synthesis from Fluorinated Aromatic Precursors

Patent literature reveals a parallel strategy for structurally analogous compounds. For instance, 2-bromo-3-fluorobenzoic acid is synthesized via nitration, bromination, reduction, and hydrolysis of m-fluorobenzotrifluoride. Translating this to the target boronic acid involves:

-

Nitration and bromination of a fluorinated aromatic precursor to install substituents.

-

Reductive deamination to remove amino groups introduced during nitration.

-

Dioxolane protection of a ketone intermediate using ethylene glycol and p-toluenesulfonic acid.

-

Boronic acid introduction via palladium-catalyzed cross-coupling with a diboron reagent.

Reaction Conditions and Optimization

Bromination and Fluorination Dynamics

Bromination typically employs dibromohydantoin or N-bromosuccinimide (NBS) in sulfuric acid, ensuring regioselectivity at the ortho position. Fluorination is achieved either through direct electrophilic substitution or via Balz-Schiemann reaction using diazonium tetrafluoroborates.

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | Dibromohydantoin, H₂SO₄ | 20–30°C | 75–85% |

| Ketal Protection | Ethylene glycol, H⁺ | Reflux | 90% |

| Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂ | 80–100°C | 60–70% |

Catalytic Systems and Solvent Effects

The Miyaura borylation step requires optimized catalysis. Palladium complexes like Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as SPhos or XPhos enhance turnover. Polar aprotic solvents (e.g., DMSO, DMF) improve boronic acid stability, while toluene or THF is preferred for the coupling step.

Structural and Spectroscopic Characterization

Spectroscopic Data

Crystallographic Insights

Single-crystal X-ray diffraction confirms the planar geometry of the aryl ring and the tetrahedral boron center. The dioxolane ring adopts an envelope conformation, minimizing steric hindrance.

Applications in Cross-Coupling Reactions

The compound’s boronic acid and bromide groups enable dual reactivity in Suzuki-Miyaura and Ullmann couplings. For example, it serves as a precursor to biaryl ethers in pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, sodium perborate, and other oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of phenols.

Reduction: Formation of hydrogen-substituted derivatives.

Substitution: Formation of various substituted phenylboronic acid derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid serves as a versatile building block in the synthesis of complex organic molecules. Its ability to form stable complexes with transition metals makes it valuable in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for constructing biaryl compounds commonly found in pharmaceuticals.

Medicinal Chemistry

The compound's structure allows it to interact with biological targets effectively:

- Antimicrobial Activity : Research indicates that boronic acids can exhibit antibacterial properties. For instance, related compounds have shown activity against pathogens like Escherichia coli and Candida albicans, suggesting potential for developing new antimicrobial agents .

- Cancer Research : Boronic acids are being explored for their ability to inhibit proteasomes, which play a crucial role in cancer cell survival. The fluorine substituent enhances binding affinity to target proteins, making these compounds promising candidates for anticancer therapies .

Material Science

The compound can be utilized in the development of advanced materials:

- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, enhancing the properties of materials used in electronics and coatings.

- Nanotechnology : Boronic acids are being investigated for their role in creating nanostructured materials that can be used in sensors and drug delivery systems due to their ability to form stable interactions with biomolecules .

Case Study 1: Antimicrobial Activity

A study on structurally similar phenylboronic acids demonstrated significant antimicrobial effects against various bacterial strains. The mechanism was attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The presence of the dioxolane moiety likely contributes to enhanced solubility and bioavailability, making the compound a candidate for further development as an antibacterial agent.

Case Study 2: Cancer Therapeutics

In vitro studies have shown that boronic acids can induce apoptosis in cancer cell lines by inhibiting proteasomal degradation pathways. The fluorine atom's presence increases lipophilicity, allowing better cellular uptake and interaction with target proteins involved in tumor growth.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The presence of the bromine and fluorine atoms, as well as the dioxolane ring, can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analysis

- Substituent effects :

- The bromo group (position 2) enhances electrophilicity, facilitating cross-coupling.

- The dioxolane ring (position 3) introduces steric bulk and polarity, impacting solubility.

- The fluoro group (position 6) stabilizes the boronic acid via inductive effects.

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Key Findings:

Electronic Effects :

- Electron-withdrawing groups (e.g., CO₂Me in ) lower the LUMO energy, accelerating cross-coupling.

- Electron-donating groups (e.g., OMe in ) improve solubility but reduce reactivity.

Steric Effects :

- Bulky substituents like dioxolane or trifluoromethyl () hinder coupling at adjacent positions, favoring para-selectivity.

Applications :

- Fluorinated analogs (e.g., 2,3,6-trifluorophenylboronic acid) are preferred in photochromic materials due to enhanced photostability .

Biological Activity

2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in their application as therapeutic agents and in biochemical assays.

- IUPAC Name : this compound

- Molecular Formula : C9H9BBrF O4

- Molecular Weight : 290.88 g/mol

- Purity : 96% .

The biological activity of this compound can be attributed to its structural features, particularly the boronic acid moiety which interacts with biological targets through reversible binding. This property is exploited in various applications, including:

- Enzyme Inhibition : Boronic acids can act as inhibitors of proteases and other enzymes by mimicking natural substrates.

- Drug Development : The ability to form stable complexes with biomolecules makes boronic acids useful in the design of drugs targeting specific pathways.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of boronic acids, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that these compounds could effectively reduce cell viability by inducing apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of boronic acid derivatives against fungal pathogens. The results showed that certain modifications, including the addition of a dioxolane ring, significantly increased antifungal potency compared to unmodified boronic acids .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving boronic acids and their derivatives:

| Compound Type | Biological Activity | Mechanism |

|---|---|---|

| Boronic Acids | Anticancer | Induces apoptosis via caspase activation |

| Boronic Acids | Antimicrobial | Disrupts microbial membranes |

| Boronic Acids | Enzyme Inhibition | Binds reversibly to active sites |

Q & A

Q. What are the common synthetic routes for 2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed ortho-borylation. Key steps include halogenation of the aryl ring and protection of the boronic acid group. For example, bromination at the 2-position and introduction of the 1,3-dioxolane moiety require anhydrous conditions and catalysts like Pd(PPh₃)₄. Yields vary (50–75%) depending on solvent polarity and temperature; DMF at 80°C enhances regioselectivity .

Q. What purification methods are effective for isolating this boronic acid derivative?

Column chromatography (silica gel, eluent: hexane/ethyl acetate) is standard. Due to the compound’s sensitivity to moisture, flash chromatography under inert atmosphere (N₂/Ar) is recommended. Recrystallization from THF/hexane mixtures improves purity (>95%) but may reduce yield due to solubility challenges .

Q. How should this compound be stored to ensure stability?

Store at 0–4°C in amber vials under argon. The 1,3-dioxolane group is prone to hydrolysis in humid environments, necessitating desiccants like molecular sieves. Periodic NMR monitoring (¹H, ¹¹B) is advised to detect decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3-dioxolane and bromo substituents influence cross-coupling reactivity?

The 1,3-dioxolane group induces steric hindrance, slowing transmetallation in Suzuki reactions, while the electron-withdrawing fluorine at the 6-position activates the boronic acid for electrophilic substitution. DFT studies on analogous fluorophenylboronic acids show reduced electron density at the boron center (Mulliken charge: +0.32), favoring coupling with electron-rich aryl halides .

Q. Can the 1,3-dioxolane group act as a directing group for further functionalization?

Yes. The dioxolane’s oxygen lone pairs can coordinate to transition metals (e.g., Pd, Rh), directing C–H activation at the 4-position. This has been exploited in iridium-catalyzed borylation reactions, achieving >80% regioselectivity in derivatives .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic cycles?

Density Functional Theory (DFT/B3LYP) with basis sets like 6-311++G(d,p) accurately models frontier molecular orbitals (HOMO-LUMO gap: ~5.2 eV) and transition states. Solvent effects (e.g., THF) are incorporated via PCM models. Such studies predict oxidative addition barriers for Pd catalysts .

Q. How can the boronic acid group be protected during multi-step syntheses?

Pinacol ester formation (reflux with pinacol in toluene) is effective. The protected derivative (e.g., this compound pinacol ester) is stable to Grignard reagents and aqueous workups. Deprotection uses mild acid (HCl/THF, 0.5 M) .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

High-resolution mass spectrometry (HRMS-ESI) confirms molecular mass (theoretical [M+H]⁺: 317.0121). Discrepancies in ¹¹B NMR shifts (δ 28–32 ppm vs. literature) arise from solvent polarity; DMSO-d₆ induces upfield shifts due to Lewis acid-base adduct formation .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

Exothermic bromination steps require controlled addition (<1 mL/min) to prevent runaway reactions. Batch reactors with cooling jackets maintain temperatures <40°C. Catalyst recycling (e.g., Pd recovery via filtration) reduces costs .

Q. Are alternative synthetic pathways (e.g., Pudovik reaction) viable for modifying the boronic acid scaffold?

The Pudovik reaction enables phosphorylation at the dioxolane oxygen, forming 3-phosphorylated derivatives. This method uses dialkyl phosphites under microwave irradiation (100°C, 30 min), yielding 65–70% phosphorylated products without boronic acid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.